N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine
Overview
Description
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine involves several steps, including the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases. Industrial production methods for this compound are typically proprietary and involve optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase D enzymes and their role in cellular processes. In biology, it has been shown to promote the maintenance of pluripotency in embryonic stem cells . In medicine, it is being investigated for its potential therapeutic applications in various diseases. Additionally, it has industrial applications in the development of new drugs and biochemical assays .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine involves the selective inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The molecular targets of this compound include the protein kinase D isoforms PKD1, PKD2, and PKD3 .
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include CID755673 and other small molecule inhibitors of protein kinase D. The uniqueness of this compound lies in its selective inhibition and its ability to maintain the pluripotency of embryonic stem cells .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-4-9(13-2)7(5-8)6-10-11/h3-6,11H,1-2H3 |
InChI Key |
PJDJPYGFERKCDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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